
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as MTEB, is a small molecule inhibitor that has been studied for its potential therapeutic applications. MTEB has been shown to have inhibitory effects on certain enzymes, and its mechanism of action has been studied in various scientific research applications.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Morpholine Derivatives : Research has focused on synthesizing morpholine derivatives and exploring their structural properties. For instance, studies have developed methods for preparing N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, highlighting the synthetic routes involving secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate (Jagodziński, Wesołowska, & Sośnicki, 2000; Jagodziński, Wesołowska, & Sośnicki, 2000).
- Crystal Structure Analysis : Another study reported on the crystal structure of a synthesized compound, providing insights into its molecular configuration, which could be relevant for understanding the properties of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide (Lu et al., 2017).
Biological Activity and Applications
- Antifungal and Antitumoral Activities : The antifungal and antitumoral potentials of certain morpholine derivatives have been explored, with studies investigating the activity of N-(Morpholinothiocarbonyl) benzamide and its complexes, revealing significant biological activities against certain pathogens and cancer cell lines (Zhou Weiqun et al., 2005; Jiu-Fu Lu et al., 2018).
- Synthesis for Biodegradable Applications : The synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives showcases the application of morpholine derivatives in the development of environmentally friendly materials (Veld, Dijkstra, & Feijen, 1992).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)15-3-1-13(2-4-15)17(24)22-11-16(14-5-10-26-12-14)23-6-8-25-9-7-23/h1-5,10,12,16H,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXZPGYAJCCPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan](/img/structure/B2684171.png)
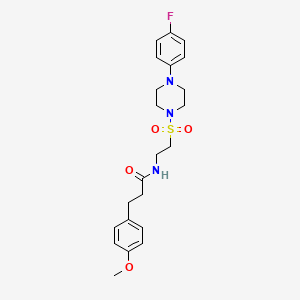
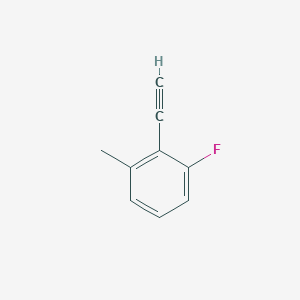


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2684177.png)
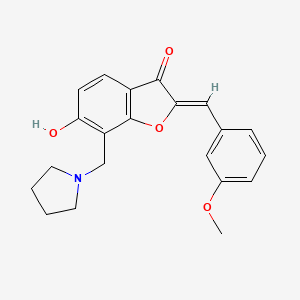
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine](/img/structure/B2684180.png)
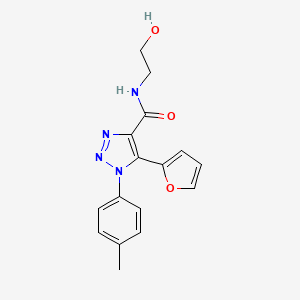
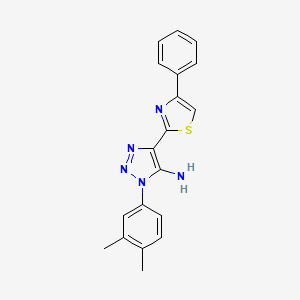
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2684186.png)
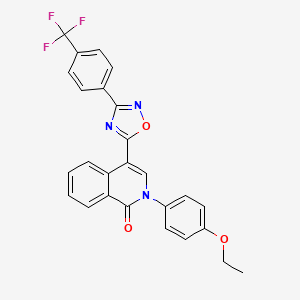
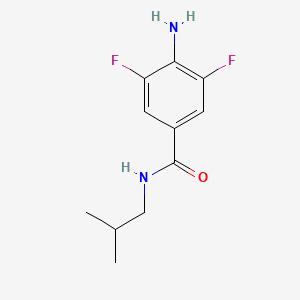
![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)